molecular formula C10H10N2O4 B597079 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253792-60-7

1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B597079
CAS RN: 1253792-60-7
M. Wt: 222.2
InChI Key: WZTUATXXESWDBL-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring) .


Synthesis Analysis

The synthesis of 1,3-oxazine-2,4-diones, such as “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione”, can be achieved through organocatalyzed [4 + 2] annulation of CO2/COS with allenamides . This process features high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .


Molecular Structure Analysis

Oxazines, the parent compound of “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione”, are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The relative position of the heteroatoms and the double bonds can vary, leading to different isomers .


Chemical Reactions Analysis

The Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives . This reaction acceleration was clearly highlighted compared to conventional heating conditions .

Scientific Research Applications

Organocatalysis in Carbon Dioxide Transformation

The compound has been utilized in organocatalytic systems for the transformation of carbon dioxide (CO2). It participates in organocatalyzed [4 + 2] annulation reactions with CO2, leading to the synthesis of 1,3-oxazine-2,4-diones . This process is noted for its high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

Researchers have developed a protocol using 1,3-oxazine-2,4-diones for the synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives . These derivatives are synthesized through a one-pot, two-step, and three-component reaction, yielding good to high yields . This synthesis is significant in medicinal chemistry for the development of drug candidates with diverse biological activities.

Catalysis and Biocatalysis

The catalytic potential of 1,3-oxazine-2,4-diones is being explored in the realm of catalysis and biocatalysis . They are used to study the transformation of CO2 and carbonyl sulfide (COS) into valuable chemical products, highlighting their importance in green chemistry initiatives .

Future Directions

The future directions in the research of “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” and its derivatives could involve exploring their potential biological activities further . Additionally, the development of new synthetic methods, such as the microwave-assisted process to access new six-membered heterocyclic structures, shows promise .

properties

IUPAC Name

1-(2-methoxyethyl)pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-6-5-12-8-7(3-2-4-11-8)9(13)16-10(12)14/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTUATXXESWDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

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